molecular formula C13H9N3O3S2 B2946790 2-((4-Nitrobenzyl)thio)-5-(thiophen-2-yl)-1,3,4-oxadiazole CAS No. 757223-20-4

2-((4-Nitrobenzyl)thio)-5-(thiophen-2-yl)-1,3,4-oxadiazole

Cat. No. B2946790
CAS RN: 757223-20-4
M. Wt: 319.35
InChI Key: ASOGBTHZPSQKDC-UHFFFAOYSA-N
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Description

2-((4-Nitrobenzyl)thio)-5-(thiophen-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that has been widely studied for its potential applications in scientific research. This compound is of particular interest due to its unique properties, including its ability to act as a fluorescent probe and its potential as a therapeutic agent. In

Scientific Research Applications

Antimicrobial Applications

2-((4-Nitrobenzyl)thio)-5-(thiophen-2-yl)-1,3,4-oxadiazole derivatives have been extensively researched for their antimicrobial properties. Studies have shown that these compounds exhibit significant antibacterial activity against various pathogens, including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus. For instance, a study highlighted the synthesis of new derivatives with notable anti-Salmonella typhi activity, suggesting their potential in combating bacterial infections (Salama, 2020).

Antitubercular and Anti-inflammatory Properties

The derivatives of 2-((4-Nitrobenzyl)thio)-5-(thiophen-2-yl)-1,3,4-oxadiazole have shown promising antitubercular and anti-inflammatory effects. Research indicates that certain synthesized compounds from this class not only exhibit potent antitubercular activity against Mycobacterium tuberculosis but also display significant anti-inflammatory properties, making them dual-functional agents for treating tuberculosis and inflammation (Samadhiya et al., 2014).

Material Science Applications

In the field of material science, 2-((4-Nitrobenzyl)thio)-5-(thiophen-2-yl)-1,3,4-oxadiazole derivatives have been explored for their potential in creating new mesogenic materials. These compounds have been used to synthesize liquid crystalline materials that exhibit nematic and smectic A phases, which are of interest for applications in liquid crystal displays and other optoelectronic devices (Abboud et al., 2017).

Luminescence Sensitization

Another fascinating application area is in luminescence sensitization. Certain thiophenyl-derivatized nitrobenzoato complexes of 2-((4-Nitrobenzyl)thio)-5-(thiophen-2-yl)-1,3,4-oxadiazole derivatives have been studied for their ability to sensitize Eu(III) and Tb(III) luminescence. These findings open avenues for developing new materials for optical and electronic applications, including light-emitting diodes (LEDs) and lasers (Viswanathan & Bettencourt-Dias, 2006).

Corrosion Inhibition

Moreover, the application in corrosion inhibition has been identified, where derivatives of 2-((4-Nitrobenzyl)thio)-5-(thiophen-2-yl)-1,3,4-oxadiazole showed efficacy in protecting mild steel against corrosion in acidic environments. This suggests their potential use as corrosion inhibitors in industrial applications (Kalia et al., 2020).

properties

IUPAC Name

2-[(4-nitrophenyl)methylsulfanyl]-5-thiophen-2-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O3S2/c17-16(18)10-5-3-9(4-6-10)8-21-13-15-14-12(19-13)11-2-1-7-20-11/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOGBTHZPSQKDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(4-Nitrophenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole

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